molecular formula C16H17NO4S2 B2994171 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1704647-42-6

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2994171
CAS No.: 1704647-42-6
M. Wt: 351.44
InChI Key: ZJRXEPGFZOBTPE-UHFFFAOYSA-N
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Description

This compound features a β-ketosulfone scaffold with a 4-methoxyphenylsulfonyl group attached to an azetidine (four-membered nitrogen-containing ring) and a thiophen-2-yl ethanone moiety. The thiophene ring contributes aromaticity and electron-rich properties.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-21-12-4-6-14(7-5-12)23(19,20)15-10-17(11-15)16(18)9-13-3-2-8-22-13/h2-8,15H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRXEPGFZOBTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azetidine ring, a sulfonyl group, and a thiophene moiety. Its molecular formula is C15H17N1O3S1C_{15}H_{17}N_{1}O_{3}S_{1}, with a molecular weight of approximately 305.36 g/mol. The compound's structure contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its interaction with specific biological targets, particularly enzymes involved in cell wall synthesis, such as transpeptidases (penicillin-binding proteins). By binding to these enzymes, the compound inhibits bacterial cell wall synthesis, leading to bactericidal effects. This mechanism is crucial for its potential use as an antibacterial agent .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The compound's lipophilicity, enhanced by the trifluoromethyl group in similar compounds, may improve cell membrane permeability and facilitate interaction with bacterial targets.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The sulfonamide functional group is known to modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Azetidine Derivatives : A study investigated the synthesis and biological evaluation of azetidine derivatives, revealing that modifications to the azetidine ring significantly influenced antibacterial activity. Compounds with similar structural features showed promising results against Staphylococcus aureus and Escherichia coli .
  • Thiadiazole Compounds : Research on thiadiazole derivatives demonstrated their antibacterial efficacy comparable to standard antibiotics. The presence of sulfonamide groups in these compounds was linked to enhanced biological activity, suggesting similar potential for this compound .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds targeting transpeptidase enzymes effectively disrupt bacterial cell wall synthesis, confirming the importance of this pathway in the antibacterial efficacy of related molecules .

Data Summary Table

Property Value
Molecular FormulaC15H17N1O3S1C_{15}H_{17}N_{1}O_{3}S_{1}
Molecular Weight305.36 g/mol
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria
Mechanism of ActionInhibition of transpeptidase enzymes
Potential ApplicationsAntibacterial and anti-inflammatory therapies

Comparison with Similar Compounds

Structural Analogs with Varying Sulfonyl Substituents

Substituents on the phenylsulfonyl group significantly influence electronic properties and synthetic yields:

Compound Name Sulfonyl Substituent Yield (%) Key Observations Reference
2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone 4-OCH₃ 90 Higher yield due to electron-donating OCH₃
2-(4-Chlorophenylsulfonyl)-1-(thiophen-2-yl)ethanone 4-Cl 78 Electron-withdrawing Cl reduces yield
2-(4-Bromophenylsulfonyl)-1-(thiophen-2-yl)ethanone 4-Br 65 Steric hindrance from Br lowers yield

Key Insight : Electron-donating groups (e.g., OCH₃) improve reaction efficiency, likely by stabilizing intermediates during C–S coupling.

Heterocyclic Ring Modifications

The azetidine ring distinguishes the target compound from analogs with larger nitrogen-containing rings:

Compound Name Heterocycle Melting Point (°C) Biological Activity Reference
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) Piperazine (6-membered) 131–134 Antiproliferative activity
Target Compound Azetidine (4-membered) Not reported Not available N/A
2-{[(4-Methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide (SNI-2) Benzamide Not reported Inhibits CARP-1/NEMO binding

Thiophene vs. Other Aromatic Groups

Replacing thiophene with other aromatic systems alters electronic and steric profiles:

Compound Name Aromatic Group Yield (%) Key Property Reference
2-(Ethylsulfonyl)-1-(thiophen-2-yl)ethanone Thiophene 79 Moderate yield
1-(4-Methoxyphenyl)-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone Oxadiazole + Thiophene Not reported Dual heterocyclic system
2-(Dibenzo[b,d]thiophen-4-yl)-1-(thiophen-2-yl)ethanone (3k) Dibenzothiophene Not reported Extended π-system

Key Insight : Thiophene’s electron-rich nature facilitates electrophilic substitutions, while fused systems (e.g., dibenzothiophene) may enhance binding to aromatic receptors .

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